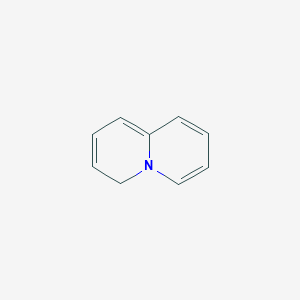
4H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-quinolizine is a quinolizine. It is a tautomer of a 9aH-quinolizine and a 2H-quinolizine.
Aplicaciones Científicas De Investigación
Introduction to 4H-Quinolizine
This compound is a bicyclic compound that has garnered attention in various fields of scientific research due to its diverse applications, particularly in medicinal chemistry. Its derivatives have shown promise in the development of therapeutic agents, especially in the context of infectious diseases and cancer treatment. This article explores the applications of this compound, highlighting its synthesis, biological activities, and potential uses in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives has been achieved through various methodologies. Notably, sulfonyl ketene dithioacetals have been employed to prepare these derivatives under mild conditions, leading to efficient yields . Additionally, novel approaches utilizing cyclocondensation reactions have been developed, allowing for the generation of a wide array of substituted this compound compounds .
Table 1: Summary of Synthesis Methods for this compound Derivatives
Antiviral Activity
One significant application of this compound derivatives is their potential as antiviral agents, particularly against HIV. A series of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against HIV integrase. These compounds demonstrated promising results, indicating their potential as candidates for further development in HIV therapy .
Anticancer Properties
Research has also indicated that certain this compound derivatives exhibit anticancer effects. For instance, studies have shown that specific derivatives can induce apoptosis in cancer cell lines such as HeLa cells. The mechanisms involved include cell cycle arrest and the elevation of reactive oxygen species, which contribute to the inhibition of tumor cell growth .
Fluorescent Indicators
The unique properties of this compound derivatives have led to their use as fluorescent indicators for metal ions. These compounds display a strong fluorescent response to magnesium ions (Mg2+), making them valuable tools for intracellular Mg2+ measurements. Their selectivity over other ions like calcium (Ca2+) enhances their utility in biological applications .
Table 2: Biological Activities of this compound Derivatives
| Activity | Description | References |
|---|---|---|
| Antiviral | Inhibition of HIV integrase | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Fluorescent indicator | Mg2+-selective fluorescent response |
Case Study 1: Antiviral Activity Evaluation
In a study aimed at evaluating the antiviral potential of synthesized 4-oxo-4H-quinolizine derivatives, compounds were screened against purified HIV integrase using a biotinylated donor DNA immobilization technique. The results indicated several compounds with significant inhibitory activity, suggesting that these derivatives could serve as lead compounds for the development of new antiretroviral drugs .
Case Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer properties of a specific this compound derivative revealed its ability to induce apoptosis in HeLa cells through mechanisms involving DNA fragmentation and caspase activation. This study highlighted the compound's potential as an effective therapeutic agent against cervical cancer .
Propiedades
Fórmula molecular |
C9H9N |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
4H-quinolizine |
InChI |
InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-7H,8H2 |
Clave InChI |
GDRVFDDBLLKWRI-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2N1C=CC=C2 |
SMILES canónico |
C1C=CC=C2N1C=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















